molecular formula C24H20FN3O3S B15085220 N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15085220
M. Wt: 449.5 g/mol
InChI Key: FMWFTXQEPJBNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a fluorinated aromatic ring, which can enhance its chemical stability and biological efficacy.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Fluorinated Aromatic Ring: This step involves the incorporation of the 3-fluoro-4-methylphenyl group, which can be done via nucleophilic aromatic substitution or other suitable methods.

    Thioether Formation: The final step involves the formation of the thioether linkage between the quinazolinone core and the fluorinated aromatic ring, typically using thiol reagents under mild conditions.

Industrial production methods would likely involve optimizing these steps for scalability, yield, and purity, using techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazolinone core or other functional groups.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution, especially at the fluorine position, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., room temperature to reflux).

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinazolinone core is known for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The fluorinated aromatic ring can enhance its pharmacokinetic properties.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the fluorinated aromatic ring can enhance binding affinity and selectivity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar compounds to N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide include:

    N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: This compound has a chlorinated aromatic ring instead of a fluorinated one, which may affect its chemical stability and biological activity.

    N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: This compound has an additional methoxy group on the aromatic ring, which can influence its solubility and reactivity.

The uniqueness of N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide lies in its specific combination of functional groups, which can provide a balance of chemical stability, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20FN3O3S/c1-15-7-8-16(13-20(15)25)26-22(29)14-32-24-27-21-6-4-3-5-19(21)23(30)28(24)17-9-11-18(31-2)12-10-17/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

FMWFTXQEPJBNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.